Ethyl 5-bromo-2,2-dimethylpentanoate
Description
Ethyl 5-bromo-2,2-dimethylpentanoate (CAS: 77858-42-5) is a brominated ester with the molecular formula C₉H₁₇BrO₂ and a molecular weight of 237.05 g/mol . It is synthesized for use as a key intermediate in pharmaceutical chemistry, particularly in the preparation of anti-arteriosclerotic compounds and other bioactive molecules . Its structure features a bromine atom at the 5-position and two methyl groups at the 2-position of the pentanoate backbone, which influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 5-bromo-2,2-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOZJVIKYIUYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443452 | |
| Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77858-42-5 | |
| Record name | ethyl 2,2-dimethyl-5-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Ethyl 5-bromo-2,2-dimethylpentanoate is widely used in scientific research due to its versatility as an intermediate:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-bromo-2,2-dimethylpentanoate exerts its effects depends on the specific reaction or application. For example, in esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form esters. In biological systems, it may interact with enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Methyl 5-Bromo-2,2-dimethylpentanoate
- Molecular Formula : C₈H₁₅BrO₂ .
- Key Differences : The methyl ester lacks the ethyl group, resulting in a lower molecular weight (223.03 g/mol) and altered solubility.
- Synthesis : Prepared via a lithiation-bromination sequence using methyl isobutyrate and 1,3-dibromopropane in THF, yielding 84% purity .
- Applications : Used in the synthesis of gemfibrozil, a lipid-regulating agent .
- Physical Properties :
Isobutyl 5-Chloro-2,2-dimethylpentanoate
- Molecular Formula : C₁₁H₂₁ClO₂ (inferred from structural analogy).
- Key Differences : Chlorine replaces bromine, reducing electrophilicity and cost.
- Applications: Employed in gemfibrozil synthesis via O-alkylation with 2,5-dimethylphenol .
- Reactivity : The chloro derivative is less reactive in nucleophilic substitutions compared to the bromo analog, making it preferable for controlled syntheses .
Ethyl 5-Bromo-3,3-dimethylpentanoate
Ethyl 5-Bromo-2,2-dimethyl-4-oxopentanoate
- Molecular Formula : C₉H₁₅BrO₃ .
- Key Differences : A ketone group at the 4-position introduces additional polarity and reactivity.
- Applications : Intermediate in leukotriene biosynthesis inhibitors, highlighting its role in anti-inflammatory drug development .
- Physical Properties :
Data Table: Comparative Properties of Selected Analogs
Research Findings and Trends
- Reactivity : Brominated esters exhibit higher reactivity in SN₂ reactions compared to chlorinated analogs, making them preferred for alkylation steps in drug synthesis .
- Steric Effects: The 2,2-dimethyl configuration in this compound enhances steric hindrance, reducing unintended side reactions during nucleophilic substitutions .
- Biological Activity : The introduction of a ketone group (as in the 4-oxo derivative) significantly alters bioactivity, enabling interactions with enzymatic targets in leukotriene pathways .
Biological Activity
Ethyl 5-bromo-2,2-dimethylpentanoate (CAS No. 77858-42-5) is an organic compound characterized by its unique bromo-substituted branched structure. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C9H17BrO2
- Molecular Weight : 237.14 g/mol
- Structure : The compound features a bromo substituent on the fifth carbon of a branched pentanoate structure, which influences its reactivity and potential applications.
This compound exhibits biological activity primarily through its interaction with various enzymes and metabolic pathways. The presence of the bromine atom and the ester functional group allows for significant reactivity, enabling the compound to participate in nucleophilic substitution reactions and other transformations that can lead to biologically active metabolites.
Biological Activities
Research indicates that this compound may possess several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that halogenated esters like this compound can exhibit antimicrobial effects against various pathogens due to their ability to disrupt cellular functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, structural analogs have been shown to inhibit human betaine-homocysteine S-methyltransferase (BHMT), which plays a role in lipid metabolism and osmoregulation .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various halogenated esters, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting potential use as an antimicrobial agent.
- Enzyme Interaction Studies : Research on related compounds has demonstrated that modifications in the ester structure can lead to varying degrees of enzyme inhibition. For example, compounds with similar structures have shown IC50 values indicating potent inhibition of BHMT, which could be extrapolated to predict the behavior of this compound in similar assays .
- Pharmacological Applications : this compound is being explored as a precursor in synthesizing pharmaceuticals targeting metabolic disorders. Its ability to undergo substitution reactions positions it as a valuable intermediate in drug synthesis.
Data Table: Comparison of Biological Activity with Related Compounds
| Compound Name | Structure Type | Key Biological Activities |
|---|---|---|
| This compound | Halogenated Ester | Antimicrobial, potential enzyme inhibition |
| Ethyl 5-chloro-2,2-dimethylpentanoate | Halogenated Ester | Similar antimicrobial properties; different reactivity |
| Ethyl isobutyrate | Non-halogenated Ester | Used as a precursor; lacks halogen substituents |
| Ethyl 4-bromo-2-methylpentanoate | Halogenated Ester | Exhibits different biological activities due to structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
